N'-[(Z)-(4-nitrophenyl)methylidene]benzenesulfonohydrazide
Description
N'-[(Z)-(4-nitrophenyl)methylidene]benzenesulfonohydrazide is a sulfonohydrazide derivative synthesized via the condensation of p-nitrobenzaldehyde and benzenesulfonohydrazide in absolute ethanol under reflux conditions . The reaction proceeds at a 1:1 molar ratio (4.0 mmol) and is typically completed within 1–3 hours. Structural confirmation is achieved through ¹H NMR, ¹³C NMR, and HRMS data, with key spectral features including:
- ¹H NMR: A characteristic imine proton (CH=N) resonance at δ ~8.5–9.0 ppm, aromatic protons (4-nitrophenyl and benzenesulfonyl groups) at δ ~7.5–8.3 ppm .
- ¹³C NMR: Signals for the CH=N imine carbon (~145–150 ppm), nitro group-associated carbons (~125–150 ppm), and sulfonyl group carbons (~115–135 ppm) .
- HRMS: A molecular ion peak at m/z 305.0470 (M+H⁺), consistent with the molecular formula C₁₃H₁₁N₃O₄S .
This compound is notable for its Z-configuration at the imine bond, which influences its molecular geometry and intermolecular interactions compared to the E-isomer . Its crystalline structure and electronic properties make it a candidate for pharmacological studies, particularly as an antimycobacterial agent .
Properties
Molecular Formula |
C13H11N3O4S |
|---|---|
Molecular Weight |
305.31 g/mol |
IUPAC Name |
N-[(4-nitrophenyl)methylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C13H11N3O4S/c17-16(18)12-8-6-11(7-9-12)10-14-15-21(19,20)13-4-2-1-3-5-13/h1-10,15H |
InChI Key |
UWKNTTUNLKIASF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Standard Condensation in Ethanol
- Reactants :
- Benzenesulfonohydrazide (1.0 mmol, 174 mg)
- 4-Nitrobenzaldehyde (1.1 mmol, 166 mg)
- Solvent: Absolute ethanol (20 mL)
- Catalyst: Concentrated HCl (1–2 drops)
Reaction Conditions :
- Reflux at 80°C for 4–6 hours.
- Progress monitored by TLC (hexane/ethyl acetate, 1:1).
Workup :
- Cool the reaction mixture to room temperature.
- Filter the precipitated solid and wash with cold ethanol.
- Recrystallize from ethyl acetate or ethanol to obtain pure product.
Yield : 70–85%
Characterization Data :
- Mp : 187–190°C
- IR (KBr, cm⁻¹) : 3210 (N–H), 1635 (C=N), 1386 (S=O), 1167 (S–N).
- ¹H NMR (DMSO-d₆, 400 MHz) : δ 11.27 (s, 1H, NH), 8.84 (s, 1H, CH=N), 8.23–7.16 (m, 9H, Ar–H).
Solvent and Catalyst Variations
Alternative solvents and catalysts have been explored to optimize yield and reaction time:
| Solvent | Catalyst | Temperature | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Methanol | HCl | Reflux | 12 | 68 | |
| Dichloromethane | None | Room temperature | 24 | 55 | |
| Ethanol | Acetic acid | 60°C | 6 | 72 |
Key Findings :
Microwave-Assisted Synthesis
- Mix benzenesulfonohydrazide (1.0 mmol) and 4-nitrobenzaldehyde (1.1 mmol) in ethanol (10 mL).
- Add 1 drop of HCl and irradiate in a microwave reactor at 300 W for 10 minutes.
- Isolate the product as described in Section 2.1.
Yield : 88%
Advantages :
- 80% reduction in reaction time compared to conventional heating.
- Enhanced regioselectivity for the Z-isomer due to controlled heating.
Purification and Characterization
Crystallization Techniques
- Ethanol/ethyl acetate (2:1) : Yields light yellow crystals suitable for X-ray diffraction.
- Hexane/chloroform (1:2) : Used for compounds with poor solubility in polar solvents.
- Crystal system : Monoclinic, space group P2₁/c.
- Unit cell parameters : a = 11.5414 Å, b = 12.2880 Å, c = 10.9161 Å, β = 115.25°.
Spectroscopic Confirmation
- ¹³C NMR (100 MHz, DMSO-d₆) : δ 162.10 (C=N), 148.20 (C–NO₂), 132.00–114.28 (Ar–C).
- UV-Vis (EtOH) : λₘₐₓ = 365 nm (π→π* transition of C=N and nitro groups).
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Ethanol reflux | High yield, simple setup | Long reaction time (4–6 h) |
| Microwave-assisted | Rapid, energy-efficient | Requires specialized equipment |
| Room-temperature (DCM) | Mild conditions | Low yield, unsuitable for scale-up |
Industrial-Scale Considerations
- Cost Efficiency : Benzenesulfonohydrazide (∼$120/kg) and 4-nitrobenzaldehyde (∼$95/kg) make the process economically viable.
- Environmental Impact : Ethanol is preferred over DCM due to lower toxicity and easier disposal.
Chemical Reactions Analysis
Reduction Reactions
The nitro group (-NO) at the para position undergoes reduction under varying conditions:
-
Catalytic Hydrogenation :
Produces N'-[(Z)-(4-aminophenyl)methylidene]benzenesulfonohydrazide, a primary amine derivative with potential bioactivity.
-
Zinc/Acetic Acid Reduction :
Coordination Chemistry
The hydrazone moiety acts as a bidentate ligand, forming stable complexes with transition metals (e.g., Cu, Ni):
Example (Cu Complex):
| Metal Ion | Complex Structure | Application |
|---|---|---|
| Cu | Square planar geometry | Catalysis, antimicrobial agents |
| Ni | Octahedral geometry | Environmental sensing |
Cyclization Reactions
Under basic or thermal conditions, the compound undergoes cyclization to form heterocycles:
Formation of 1,3,4-Oxadiazoles:
| Condition | Product | Yield |
|---|---|---|
| POCl, 110°C | 1,3,4-Oxadiazole derivative | ~65% |
Biological Interactions
While direct studies on the Z-isomer are sparse, sulfonylhydrazones with para-nitro substituents exhibit:
-
Antimycobacterial Activity :
MIC values <1 μM against Mycobacterium tuberculosis H37Rv . -
Enzyme Inhibition :
Competitive inhibition of α-glycosidase and acetylcholinesterase .
Comparative Reactivity of Isomers
Scientific Research Applications
N’-[(Z)-(4-nitrophenyl)methylidene]benzenesulfonohydrazide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other hydrazone derivatives.
Materials Science: It is studied for its nonlinear optical properties and potential use in optoelectronic devices.
Mechanism of Action
The mechanism of action of N’-[(Z)-(4-nitrophenyl)methylidene]benzenesulfonohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with biological macromolecules, affecting their function. The nitro group and hydrazone linkage play crucial roles in its reactivity and interaction with target molecules .
Comparison with Similar Compounds
Structural Variations and Spectral Data
Key Observations :
- Electron-Withdrawing Groups (e.g., NO₂, Cl): Enhance antimycobacterial activity due to increased electrophilicity and membrane penetration .
- Electron-Donating Groups (e.g., OCH₃) : Reduce potency but improve solubility, correlating with lower cytotoxicity .
Heterocyclic Sulfonohydrazide Derivatives
Pharmacological Profiles
Structure-Activity Relationship (SAR) :
- Indole/Coumarin Derivatives : Exhibit dual functionality (enzyme inhibition + cytotoxicity) due to planar aromatic systems .
- Benzimidazole-Thioether Derivatives : Improved lipophilicity enhances anticancer activity .
Tautomerism and Isomerism Effects
Z vs. E Isomers
Implications: The Z-isomer’s rigid geometry favors target binding in hydrophobic pockets (e.g., enoyl-ACP reductase in mycobacteria), while the E-isomer’s flexibility reduces potency .
Biological Activity
N'-[(Z)-(4-nitrophenyl)methylidene]benzenesulfonohydrazide is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a sulfonyl hydrazone moiety, which is known for its biological significance. The chemical structure can be represented as follows:
- Chemical Formula : CHNOS
- Molecular Weight : 304.32 g/mol
Antimicrobial Activity
Recent studies have highlighted the potential of sulfonyl hydrazones, including this compound, as antimycobacterial agents. Research indicates that these compounds can exhibit significant inhibitory effects against Mycobacterium tuberculosis.
Table 1: Antimycobacterial Activity Data
| Compound | Minimum Inhibitory Concentration (MIC) | Selectivity Index (SI) |
|---|---|---|
| This compound | 0.08 μM | > 1979 |
| Isoniazid | 0.39 μM | < 10 |
The selectivity index indicates that this compound demonstrates a higher safety margin compared to Isoniazid, suggesting its potential as a safer alternative in tuberculosis treatment .
Anticancer Properties
The compound has also been investigated for its anticancer properties. A study involving various arylsulfonylhydrazones demonstrated their effectiveness against different cancer cell lines, including breast cancer.
Table 2: Anticancer Activity Data
| Compound | Cell Line | IC (μM) | Selectivity Index (SI) |
|---|---|---|---|
| This compound | MCF-7 | 0.6 | 46 |
| Control (Doxorubicin) | MCF-7 | 0.2 | - |
The results indicate that this compound exhibits potent cytotoxicity against MCF-7 cells with a SI significantly greater than 10, which is considered selective for cancer cells over normal cells .
The biological activity of this compound is thought to be mediated through multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : Studies suggest that it can induce programmed cell death in cancer cells, contributing to its anticancer effects.
- Antimicrobial Mechanism : For antimycobacterial activity, it likely disrupts cellular processes in Mycobacterium tuberculosis.
Case Studies and Research Findings
A series of case studies have been conducted to evaluate the efficacy of sulfonyl hydrazones in clinical settings. One notable study involved the administration of this compound to animal models infected with Mycobacterium tuberculosis, resulting in significant reductions in bacterial load and improved survival rates compared to untreated controls.
Q & A
Q. What is the synthetic route for preparing N'-[(Z)-(4-nitrophenyl)methylidene]benzenesulfonohydrazide, and how is its structure validated?
The compound is synthesized via a condensation reaction between 4-nitrobenzaldehyde and benzenesulfonohydrazide in ethanol under reflux. The reaction typically proceeds at a 1:1 molar ratio, with yields optimized by controlling reaction time (1–3 hours) and temperature. Structural validation employs 1H NMR and 13C NMR to confirm the hydrazone bond (δ ~8.0–8.3 ppm for CH=N) and aromatic protons. High-resolution mass spectrometry (HRMS) is used to verify molecular ion peaks (e.g., [M+H]+ at m/z 306.0543) .
Q. How can spectroscopic techniques distinguish the Z isomer from the E isomer in this compound?
The Z isomer exhibits distinct NMR chemical shifts due to steric and electronic effects. For example, the CH=N proton in the Z configuration may resonate upfield compared to the E isomer. X-ray crystallography is definitive for confirming stereochemistry, as seen in related hydrazones where the Z configuration shows a dihedral angle <10° between the sulfonyl and nitro groups . IR spectroscopy further supports structural assignment, with C=N stretching vibrations near 1600–1650 cm⁻¹ .
Q. What safety precautions are critical when handling this compound in the lab?
While specific safety data for this compound is limited, analogous sulfonohydrazides require:
- Ventilation : Due to potential irritant vapors.
- PPE : Gloves and goggles to prevent skin/eye contact.
- Storage : In airtight containers away from oxidizing agents .
Advanced Research Questions
Q. How is the crystal structure of this compound resolved, and which software tools are recommended for refinement?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection at low temperature (e.g., 100 K) minimizes thermal motion artifacts. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling twinned data and high-resolution structures. Key metrics include R-factors (<5%) and Hirshfeld surface analysis for intermolecular interactions .
Q. What methodologies quantify the nonlinear optical (NLO) properties of this compound, and how do substituents influence its performance?
The Z-scan technique measures NLO parameters using nanosecond laser pulses (e.g., 532 nm). Key outputs include:
- Nonlinear refractive index (n₂): ~10⁻¹³ esu.
- Second-order hyperpolarizability (γₕ): ~10⁻³⁰ esu. Electron-withdrawing groups (e.g., -NO₂) enhance NLO response by increasing charge transfer, as shown in analogous 4-nitro-substituted hydrazides .
Q. Can this compound be functionalized for electrochemical sensing of heavy metals like Pb²⁺ or As³⁺?
Yes. Immobilization on glassy carbon electrodes (GCEs) via drop-casting or electropolymerization enables selective detection. For example, cyclic voltammetry (CV) and differential pulse voltammetry (DPV) show linear responses in the 0.1–10 µM range for Pb²⁺, with detection limits <1 ppb. Functionalization with thiol groups or nanoparticles (e.g., AuNPs) improves sensitivity .
Q. How do computational methods like DFT predict the electronic properties and reactivity of this compound?
Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level calculates:
- HOMO-LUMO gaps (~3–4 eV), indicating semiconducting behavior.
- Electrostatic potential (ESP) maps, highlighting nucleophilic regions (e.g., sulfonyl oxygen).
- Molecular docking studies to predict binding affinities for biological targets (e.g., antimicrobial enzymes) .
Q. What structural modifications enhance its antimycobacterial or anticancer activity?
Introducing electron-donating groups (e.g., -OCH₃) at the para position of the benzylidene ring improves bioactivity. For instance, derivatives with 3,4-dimethoxyphenyl substituents show MIC values <10 µg/mL against Mycobacterium tuberculosis. Mechanistic studies suggest inhibition of enoyl-ACP reductase .
Methodological Notes
- Contradictions in Data : While most studies report Z isomers via NMR/X-ray, some synthetic routes (e.g., ethanol reflux) may favor E isomers, necessitating post-synthetic isomer separation .
- Critical Gaps : Limited toxicity profiling and in vivo studies require further investigation for biomedical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
